5-Nitroquinoline

Catalog No.
S591485
CAS No.
607-34-1
M.F
C9H6N2O2
M. Wt
174.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitroquinoline

CAS Number

607-34-1

Product Name

5-Nitroquinoline

IUPAC Name

5-nitroquinoline

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

InChI

InChI=1S/C9H6N2O2/c12-11(13)9-5-1-4-8-7(9)3-2-6-10-8/h1-6H

InChI Key

NDDZXHOCOKCNBM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=N2)C(=C1)[N+](=O)[O-]

solubility

16.3 [ug/mL]

Synonyms

5-nitroisoquinoline, 5-nitroquinoline

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)[N+](=O)[O-]

The exact mass of the compound 5-Nitroquinoline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 16.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65583. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroquinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Medicinal Chemistry and Drug Discovery

    Scientific Field: Medicinal chemistry

    Summary: 5-Nitroquinoline serves as a scaffold for drug discovery. Researchers explore its derivatives to develop novel pharmaceutical agents. The compound’s structural features make it an attractive starting point for designing bioactive molecules.

    Methods of Application: Synthesis of 5-Nitroquinoline derivatives involves classical protocols like Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach.

    Results: Researchers have identified promising derivatives with potential biological activities, including antitumor, antioxidant, anti-inflammatory, and anti-COVID-19 properties.

Materials Science and Organic Electronics

    Scientific Field: Materials science

    Summary: 5-Nitroquinoline derivatives contribute to organic electronic devices. Their semiconducting properties make them suitable for organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).

    Methods of Application: Researchers incorporate derivatives into device architectures and characterize their electrical properties.

    Results: Improved OLEDs and FETs benefit applications in displays, sensors, and energy-efficient electronics.

5-Nitroquinoline is a heterocyclic organic compound characterized by the presence of a nitro group (-NO2) at the fifth position of the quinoline ring system. Its chemical formula is C₉H₆N₂O₂, and it has a molecular weight of approximately 174.16 g/mol . The compound is notable for its aromatic properties and is often used as a precursor in various chemical syntheses. The structure of 5-nitroquinoline consists of a bicyclic framework that includes both a benzene and a pyridine ring, making it a member of the quinoline family.

The mechanism of action of 5-Nitroquinoline depends on the specific application:

  • Antimicrobial activity

    The exact mechanism is not fully understood, but it might involve disrupting bacterial cell membranes or DNA replication.

  • Anticancer properties

    5-Nitroquinoline may interfere with DNA replication and cell division processes in cancer cells [].

, particularly involving its nitro group. Key reactions include:

  • Reduction: Under certain conditions, 5-nitroquinoline can be reduced to 5-aminoquinoline, often using copper oxide as a reducing agent .
  • Oxidation: It can undergo oxidative transformations to yield metabolites such as 2-oxo-5-nitroquinoline and 2-oxo-5-aminoquinoline when reacted with aldehyde oxidase under aerobic conditions .
  • Cycloaddition: The compound can engage in cycloaddition reactions, forming new heterocyclic compounds, which are significant in medicinal chemistry .

5-Nitroquinoline exhibits various biological activities, primarily due to its ability to interact with biological macromolecules. Some notable aspects include:

  • Antimicrobial Properties: Nitroquinolines have been investigated for their potential antimicrobial effects, with some derivatives showing activity against bacteria and fungi.
  • Anticancer Activity: Research indicates that certain nitroquinoline derivatives can inhibit cancer cell proliferation, making them candidates for further pharmacological development.
  • Metabolic Studies: Studies have shown that 5-nitroquinoline can influence drug metabolism through its interactions with aldehyde oxidase, which may affect the pharmacokinetics of co-administered drugs .

The synthesis of 5-nitroquinoline can be achieved through several methods:

  • Nitration of Quinoline: The most common method involves the nitration of quinoline using concentrated nitric acid, resulting in the formation of 5-nitroquinoline.
  • Multicomponent Reactions: Recent studies have explored multicomponent reactions involving quinolines and other reagents to synthesize nitro derivatives efficiently .
  • Functionalization Techniques: Various functionalization techniques have been developed to introduce the nitro group selectively into the quinoline framework.

5-Nitroquinoline has several applications across different fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting infectious diseases and cancer.
  • Material Science: The compound is explored for its potential use in developing new materials with specific electronic properties.
  • Chemical Research: It is utilized in synthetic organic chemistry for generating complex heterocyclic compounds.

Research on interaction studies involving 5-nitroquinoline has highlighted its role in metabolic pathways:

  • Metabolism via Aldehyde Oxidase: Interaction studies indicate that 5-nitroquinoline can be metabolized by aldehyde oxidase, producing both oxidized and reduced metabolites under varying oxygen concentrations . This dual metabolic pathway suggests potential implications for drug interactions.
  • Co-incubation Effects: Co-incubation with other known substrates has demonstrated that the presence of 5-nitroquinoline can alter the metabolic fate of these substrates, indicating significant interaction dynamics within biological systems .

Several compounds are structurally or functionally similar to 5-nitroquinoline. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-NitroquinolineQuinoline derivativeExhibits different biological activity profiles
8-Hydroxy-5-nitroquinolineHydroxy derivativeShows enhanced solubility and reactivity
6-NitroquinolineQuinoline derivativeKnown for distinct pharmacological properties
7-NitroquinolineQuinoline derivativeInvestigated for anti-cancer activity

Uniqueness of 5-Nitroquinoline

What sets 5-nitroquinoline apart from these similar compounds is primarily its specific position of substitution on the quinoline ring, which influences its reactivity and biological activity. This positional effect plays a crucial role in determining the compound's interaction with enzymes and other biological targets.

XLogP3

1.9

LogP

1.86 (LogP)

Melting Point

74.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

607-34-1

Wikipedia

5-nitroquinoline

Dates

Last modified: 08-15-2023

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